molecular formula C14H16N4O3S B12514236 N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide

N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide

Cat. No.: B12514236
M. Wt: 320.37 g/mol
InChI Key: GREJBUKXDJNOLV-UHFFFAOYSA-N
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Description

N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide is a complex organic compound that features a pyrrole ring, a benzamide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Functionalization: The pyrrole ring is then functionalized with various groups, including the methanesulfonyl and benzamide groups, through reactions such as sulfonation and amidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate monoclonal antibody production and its potential as an anti-tuberculosis agent set it apart from other similar compounds .

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-methanehydrazonoyl-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19)

InChI Key

GREJBUKXDJNOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC=NN)S(=O)(=O)C)N2C=CC=C2

Origin of Product

United States

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